Acutissimin A

Description

Properties

CAS No. |

108906-66-7 |

|---|---|

Molecular Formula |

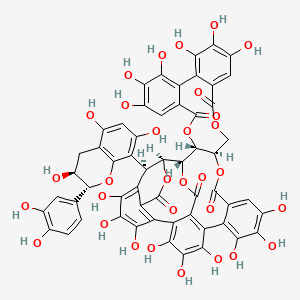

C56H38O31 |

Molecular Weight |

1206.9 g/mol |

IUPAC Name |

(1R,2R,20R,42S,46S)-46-[(2R,3S)-2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-8-yl]-7,8,9,12,13,14,25,26,27,30,31,32,35,36,37-pentadecahydroxy-3,18,21,41,43-pentaoxanonacyclo[27.13.3.138,42.02,20.05,10.011,16.023,28.033,45.034,39]hexatetraconta-5,7,9,11,13,15,23,25,27,29(45),30,32,34(39),35,37-pentadecaene-4,17,22,40,44-pentone |

InChI |

InChI=1S/C56H38O31/c57-15-2-1-10(3-17(15)59)47-22(64)4-11-16(58)8-18(60)27(48(11)84-47)32-31-34-30(43(73)46(76)44(31)74)29-33-28(41(71)45(75)42(29)72)26-14(7-21(63)37(67)40(26)70)53(78)83-23-9-82-52(77)12-5-19(61)35(65)38(68)24(12)25-13(6-20(62)36(66)39(25)69)54(79)85-49(23)51(87-56(33)81)50(32)86-55(34)80/h1-3,5-8,22-23,32,47,49-51,57-76H,4,9H2/t22-,23+,32+,47+,49+,50-,51-/m0/s1 |

InChI Key |

DRHVFLXLYQESEQ-UHFFFAOYSA-N |

SMILES |

C1C(C(OC2=C1C(=CC(=C2C3C4C5C6C(COC(=O)C7=CC(=C(C(=C7C8=C(C(=C(C=C8C(=O)O6)O)O)O)O)O)O)OC(=O)C9=CC(=C(C(=C9C1=C(C(=C(C(=C1O)O)O)C1=C(C3=C(C(=C1O)O)O)C(=O)O4)C(=O)O5)O)O)O)O)O)C1=CC(=C(C=C1)O)O)O |

Canonical SMILES |

C1C(C(OC2=C1C(=CC(=C2C3C4C5C6C(COC(=O)C7=CC(=C(C(=C7C8=C(C(=C(C=C8C(=O)O6)O)O)O)O)O)O)OC(=O)C9=CC(=C(C(=C9C1=C(C(=C(C(=C1O)O)O)C1=C(C3=C(C(=C1O)O)O)C(=O)O4)C(=O)O5)O)O)O)O)O)C1=CC(=C(C=C1)O)O)O |

Synonyms |

acutissimin A |

Origin of Product |

United States |

Foundational & Exploratory

Acutissimin A: A Comprehensive Technical Guide on its Discovery, Origin, and Biological Activity

A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

Acutissimin A, a complex flavono-elliptic tannin, has garnered significant attention in the scientific community for its potent anti-tumor properties. First identified as a selective cytotoxic agent against melanoma cell lines, its discovery has paved the way for further investigation into its mechanism of action and potential as a therapeutic agent. This technical guide provides an in-depth overview of the discovery, origin, and biological activity of this compound, with a focus on presenting quantitative data, detailed experimental protocols, and visual representations of key processes to serve as a valuable resource for researchers in the fields of natural product chemistry, oncology, and drug development.

Discovery and Origin

This compound was first reported as a constituent of several species of oak (Quercus) and chestnut (Castanea) trees. Its initial isolation and characterization were pivotal in understanding this new class of complex tannins.

Natural Occurrence and Initial Isolation

This compound was originally isolated from the bark of Quercus acutissima Carruth., among other Fagaceous plants. The isolation process involved the extraction of the plant material with aqueous acetone, followed by a series of chromatographic separations.

Formation in Aged Red Wine

Subsequent research revealed that this compound is also formed during the aging process of red wine in oak barrels.[1] It is not naturally present in grapes but is the product of a chemical reaction between two polyphenolic compounds: vescalagin, an ellagitannin extracted from the oak wood of the barrels, and (+)-catechin, a flavonoid abundant in grapes and wine.[1] This condensation reaction occurs under the acidic conditions of the wine.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₅₆H₃₈O₃₁ | [2] |

| Molar Mass | 1206.88 g/mol | [2] |

| Appearance | Off-white amorphous powder | |

| Optical Rotation [α]D²² | -80.0 (c = 0.2, acetone) |

Experimental Protocols

Isolation from Quercus acutissima (General Procedure)

The following is a generalized protocol based on the initial isolation of this compound and related compounds:

-

Extraction: The dried bark of Quercus acutissima is extracted with a mixture of acetone and water.

-

Solvent Partitioning: The aqueous acetone extract is concentrated and then partitioned with various solvents of increasing polarity to remove lipids and other non-polar compounds.

-

Chromatography: The resulting extract is subjected to multiple rounds of column chromatography.

-

Sephadex LH-20: Elution with a stepwise gradient of methanol in water is used for initial fractionation. This compound, being a larger polyphenol, typically elutes in the later fractions.

-

Reversed-Phase Chromatography: The fractions containing this compound are further purified using reversed-phase media such as MCI-gel CHP-20P or C18 columns, with a methanol-water mobile phase.

-

Hemisynthesis of this compound

This protocol describes the laboratory synthesis of this compound from its precursors, vescalagin and catechin.

-

Reaction Setup:

-

Dissolve (–)-vescalagin (42 mg, 0.045 mmol) and (+)-catechin (15 mg, 0.052 mmol) in tetrahydrofuran (THF, 20 ml).

-

Add trifluoroacetic acid (300 µl, 3.9 mmol) to the solution.

-

-

Reaction Conditions: Stir the reaction mixture at 60°C for 7 hours. Monitor the reaction progress by HPLC.

-

Workup:

-

Evaporate the solvent under vacuum.

-

Dissolve the residue in water and freeze-dry to obtain a powder.

-

-

Purification:

-

The resulting powder is purified by semi-preparative HPLC on a C18 column.

-

A gradient elution with a mobile phase composed of water with 0.4% formic acid (solvent C) and methanol with 0.4% formic acid (solvent D) is applied.

-

The gradient is as follows: 0-20 min, 0% to 20% D; 20-35 min, 20% to 100% D; 35-40 min, 100% D.

-

The flow rate is maintained at 16 ml/min.

-

Fractions containing this compound are collected and freeze-dried.

-

Hemisynthesis of this compound workflow.

Biological Activity and Mechanism of Action

This compound has demonstrated significant potential as an anti-cancer agent, primarily through its potent inhibition of DNA topoisomerase II.

Cytotoxic Activity

In initial screenings, this compound exhibited selective cytotoxicity against various human tumor cell lines.[2]

| Cell Line | Tumor Type | ED₅₀ (µg/ml) |

| PRMI-7951 | Malignant Melanoma | 0.1 - 0.8 |

| A-549 | Lung Carcinoma | > 10 |

| HCT-8 | Ileocecal Adenocarcinoma | > 10 |

| KB | Epidermoid Carcinoma of Nasopharynx | > 10 |

| TE-671 | Medulloblastoma | > 10 |

Inhibition of DNA Topoisomerase II

This compound is a potent inhibitor of human DNA topoisomerase II, an essential enzyme for DNA replication and cell division.[3] Its inhibitory activity is significantly greater than that of the clinically used anti-cancer drug, etoposide.[3]

| Compound | IC₁₀₀ (µM) |

| This compound | 0.2 |

| Etoposide (VP-16) | 50 |

The following protocol is used to assess the inhibitory effect of this compound on the catalytic activity of human DNA topoisomerase II.

-

Reaction Mixture:

-

Prepare a reaction mixture containing human DNA topoisomerase II, a supercoiled DNA substrate (e.g., plasmid DNA), and ATP in a suitable buffer.

-

-

Incubation:

-

Add varying concentrations of this compound or a control inhibitor (e.g., etoposide) to the reaction mixture.

-

Incubate the mixture at 37°C to allow the enzyme to relax the supercoiled DNA.

-

-

Analysis:

-

Stop the reaction and analyze the DNA topology by agarose gel electrophoresis.

-

In the absence of an inhibitor, the supercoiled DNA will be relaxed by the enzyme.

-

In the presence of an effective inhibitor like this compound, the enzyme's activity will be blocked, and the DNA will remain supercoiled.

-

-

Quantification:

-

The intensity of the supercoiled and relaxed DNA bands is quantified to determine the concentration of the inhibitor required for 100% inhibition (IC₁₀₀).

-

Topoisomerase II inhibition by this compound.

Signaling Pathways

While the direct molecular target of this compound is DNA topoisomerase II, the downstream signaling pathways leading to cell death have not yet been fully elucidated in the scientific literature. Inhibition of topoisomerase II typically leads to the accumulation of DNA double-strand breaks, which can trigger cell cycle arrest and apoptosis. However, specific studies detailing the involvement of key apoptotic proteins such as caspases or members of the Bcl-2 family in response to this compound treatment are currently unavailable. Further research is required to delineate the precise signaling cascades activated by this compound in cancer cells.

Conclusion and Future Directions

This compound stands out as a promising natural product with potent and selective anti-cancer activity. Its unique origin, from both natural plant sources and as a product of the wine aging process, adds to its scientific interest. The detailed experimental protocols provided in this guide offer a foundation for researchers to further explore its synthesis, biological activities, and therapeutic potential.

Future research should focus on several key areas:

-

Elucidation of Downstream Signaling Pathways: A critical next step is to investigate the molecular mechanisms that translate topoisomerase II inhibition by this compound into apoptotic cell death.

-

In Vivo Efficacy: Studies in animal models are necessary to evaluate the anti-tumor efficacy and pharmacokinetic properties of this compound.

-

Structure-Activity Relationship Studies: Synthesis and evaluation of this compound analogs could lead to the development of even more potent and selective anti-cancer agents.

The continued investigation of this compound holds significant promise for the development of novel cancer therapies.

References

Acutissimin A: A Technical Guide to its Chemical Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acutissimin A is a complex tannin, specifically classified as a flavono-ellagitannin. It is formed by the chemical linkage of a flavonoid (catechin) with an ellagitannin (vescalagin).[1] This natural compound has garnered significant interest within the scientific community due to its potent biological activities, most notably its function as a powerful DNA topoisomerase inhibitor, exhibiting anticancer properties that surpass some clinically used chemotherapeutic agents.[2] this compound is naturally found in various plant species, including Quercus acutissima and Quercus phillyraeoides, and is also formed during the aging of wine in oak barrels.[2][3] This guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of this compound, along with detailed experimental protocols and visual representations of its mechanism of action.

Chemical Structure and Physicochemical Properties

This compound possesses a complex polycyclic structure with numerous hydroxyl groups, contributing to its chemical reactivity and biological functions. Its identity is well-established through various spectroscopic and analytical techniques.

| Property | Value | Source(s) |

| Molecular Formula | C₅₆H₃₈O₃₁ | [3] |

| Molecular Weight | 1206.88 g/mol | [3] |

| Monoisotopic Mass | 1206.13970441 Da | [3] |

| CAS Number | 108906-66-7 | [3] |

| Appearance | Off-white amorphous powder | [4] |

| Water Solubility | 3.63 g/L (predicted) | [5] |

| logP (Octanol-Water Partition Coefficient) | 3.37 (predicted) | [5] |

| pKa (Strongest Acidic) | 7.15 (predicted) | [5] |

| Optical Rotation | [α]²²_D_ = -80.0° (c = 0.2, acetone) | [4] |

| Polar Surface Area | 545 Ų | [3] |

| Hydrogen Bond Donor Count | 20 | [5] |

| Hydrogen Bond Acceptor Count | 26 | [5] |

Spectroscopic Data

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the complex structure and stereochemistry of this compound.[1][6]

-

Mass Spectrometry (MS): Electrospray Ionization Mass Spectrometry (ESI-MS) is commonly used to determine the molecular weight and fragmentation patterns. In negative ion mode, a prominent peak is observed at m/z 1205 [M-H]⁻.[7]

-

Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in the molecule, such as hydroxyl (O-H) and carbonyl (C=O) stretching vibrations, which are abundant in this compound.

Biological Activities and Mechanism of Action

The primary biological activity of this compound that has been extensively reported is its potent inhibition of DNA topoisomerase I.[8] This enzyme plays a critical role in relieving torsional stress in DNA during replication and transcription. By inhibiting topoisomerase I, this compound leads to the accumulation of DNA strand breaks, ultimately triggering programmed cell death (apoptosis) in cancer cells.[2]

Studies have shown that this compound is significantly more potent than the clinically used anticancer drug etoposide in its ability to inhibit tumor growth in vitro.[2] In addition to its anticancer effects, as a polyphenol, this compound is also investigated for its antioxidant and anti-inflammatory properties.

Signaling Pathways

The inhibition of DNA topoisomerase I by this compound initiates a cascade of cellular events that culminate in apoptosis and cell cycle arrest. While the precise signaling network for this compound is a subject of ongoing research, the following diagrams illustrate the established mechanism of action and a plausible downstream signaling pathway based on the known effects of topoisomerase inhibitors and other natural anticancer compounds.

Experimental Protocols

The following sections provide detailed methodologies for the isolation, characterization, and biological evaluation of this compound. These protocols are based on established procedures for tannins and natural products.

Isolation of this compound from Oak Bark

This protocol describes a general procedure for the extraction and purification of this compound from the bark of Quercus species.

Workflow:

Materials:

-

Dried and powdered oak bark (Quercus acutissima)

-

Aqueous acetone (e.g., 70-80%)

-

Rotary evaporator

-

Amberlite XAD7 HP resin

-

Toyopearl HW-40F gel

-

Methanol

-

Water (deionized or distilled)

-

Freeze-dryer

Procedure:

-

Extraction: Macerate the powdered oak bark with aqueous acetone at room temperature with continuous stirring for 24-48 hours. Repeat the extraction process 2-3 times to ensure maximum yield.

-

Filtration and Concentration: Combine the extracts and filter to remove solid plant material. Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetone.

-

Initial Purification: Resuspend the aqueous concentrate in water and apply it to a column packed with Amberlite XAD7 HP resin. Wash the column with water to remove sugars and other polar impurities. Elute the tannin fraction with methanol.

-

Size-Exclusion Chromatography: Concentrate the methanolic eluate and apply it to a size-exclusion chromatography column packed with Toyopearl HW-40F gel. Elute with a suitable solvent system (e.g., methanol-water gradients) to separate this compound from other tannins.

-

Purity Assessment and Final Product: Monitor the fractions using High-Performance Liquid Chromatography (HPLC). Combine the fractions containing pure this compound and lyophilize to obtain a dry powder.

DNA Topoisomerase I Relaxation Assay

This assay measures the inhibitory effect of this compound on the activity of human DNA topoisomerase I.

Materials:

-

Human Topoisomerase I

-

Supercoiled plasmid DNA (e.g., pBR322)

-

Assay buffer (e.g., 10 mM Tris-HCl pH 7.9, 1 mM EDTA, 0.15 M NaCl, 0.1% BSA, 0.1 mM spermidine, 5% glycerol)

-

This compound stock solution (in DMSO)

-

Agarose gel (1%)

-

Ethidium bromide or other DNA stain

-

Gel electrophoresis apparatus and power supply

-

UV transilluminator

Procedure:

-

Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing assay buffer, supercoiled plasmid DNA, and varying concentrations of this compound. Include a positive control (no inhibitor) and a negative control (no enzyme).

-

Enzyme Addition: Initiate the reaction by adding human topoisomerase I to each tube (except the negative control).

-

Incubation: Incubate the reaction mixtures at 37°C for 30 minutes.

-

Reaction Termination: Stop the reaction by adding a stop solution/loading dye (containing SDS and proteinase K).

-

Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel and perform electrophoresis to separate the supercoiled and relaxed forms of the plasmid DNA.

-

Visualization and Analysis: Stain the gel with ethidium bromide and visualize the DNA bands under UV light. The inhibition of topoisomerase I activity is indicated by the persistence of the supercoiled DNA band.

Cytotoxicity (MTT) Assay

The MTT assay is a colorimetric method to assess the effect of this compound on the viability of cancer cells.

Materials:

-

Cancer cell line (e.g., HeLa, MCF-7)

-

Cell culture medium and supplements (e.g., DMEM, FBS, penicillin-streptomycin)

-

96-well cell culture plates

-

This compound stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO) and an untreated control.

-

MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value (the concentration of this compound that inhibits 50% of cell growth).

Conclusion

This compound is a promising natural product with significant potential in the field of oncology. Its well-defined mechanism of action as a potent DNA topoisomerase I inhibitor provides a strong rationale for its further investigation and development as a therapeutic agent. This technical guide consolidates the current knowledge on this compound, offering a valuable resource for researchers dedicated to advancing the frontiers of cancer drug discovery. Further studies are warranted to fully elucidate its complex signaling pathways and to evaluate its efficacy and safety in preclinical and clinical settings.

References

- 1. IR spectroscopy as a new tool for evidencing antitumor drug signatures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. In vitro antitumoral activity of compounds isolated from Artemisia gorgonum Webb - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Special Issue—“Isolation, Structure Elucidation and Biological Activity of Natural Products” - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis, Anticancer, Antioxidant, Anti-Inflammatory, Antimicrobial Activities, Molecular Docking, and DFT Studies of Sultams Derived from Saccharin - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Total Synthesis and Biological Evaluation of 22-Hydroxyacuminatine and the Related Natural Products Norketoyobyrine and Naucleficine - PMC [pmc.ncbi.nlm.nih.gov]

Acutissimin A: A Technical Guide to its Mechanism of Action as a Topoisomerase II Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acutissimin A is a complex flavano-ellagitannin that has garnered significant interest within the oncology and drug development communities. First identified as being formed during the aging of red wine in oak barrels, this natural product has demonstrated potent activity as a DNA topoisomerase II inhibitor. Topoisomerases are essential nuclear enzymes that resolve topological challenges in DNA during critical cellular processes such as replication and transcription, making them validated targets for anticancer therapies. This compound acts as a topoisomerase II "poison," a class of inhibitors that stabilize the transient covalent complex between the enzyme and DNA. This stabilization leads to the accumulation of double-strand DNA breaks, which, if not repaired, can trigger cellular apoptosis and cell cycle arrest, ultimately leading to cancer cell death. Notably, preliminary in vitro studies have suggested that this compound is significantly more potent than the clinically used anticancer drug etoposide, highlighting its potential as a lead compound for novel chemotherapeutic agents.[1]

This technical guide provides an in-depth overview of the mechanism of action of this compound, presenting available quantitative data, detailed experimental protocols for assessing its activity, and visualizations of the key molecular pathways involved.

Core Mechanism of Action: Topoisomerase II Poisoning

The catalytic cycle of DNA topoisomerase II involves the creation of a transient double-strand break in a segment of DNA (the G-segment) to allow another segment (the T-segment) to pass through. This process requires the formation of a temporary covalent intermediate known as the cleavage complex, where the enzyme is linked to the 5' ends of the broken DNA. Topoisomerase II poisons, such as this compound and the well-characterized drug etoposide, exert their cytotoxic effects by binding to and stabilizing this cleavage complex.[2][3]

By stabilizing this intermediate, this compound inhibits the re-ligation of the DNA strands.[2] The collision of a DNA replication fork with this stabilized complex converts the transient, reversible break into a permanent, cytotoxic double-strand DNA break. The accumulation of these irreparable DNA lesions triggers downstream cellular damage responses, including cell cycle arrest and apoptosis, which are hallmarks of the efficacy of this class of anticancer agents.[3]

Figure 1: Mechanism of this compound as a Topoisomerase II Poison.

Quantitative Data

Table 1: Topoisomerase II Inhibitory Activity

| Compound | Target Enzyme | IC50 | Comments |

| This compound | Human Topoisomerase II | Data not available | Reported to be highly potent in vitro. |

| Etoposide | Topoisomerase II | ~60.3 µM | A well-characterized Topoisomerase II inhibitor used in chemotherapy.[4] |

Table 2: In Vitro Cytotoxicity Data

| Compound | Cell Line | Cancer Type | IC50 |

| This compound | Various | - | Data not available |

| Etoposide | 4T1 | Mouse Mammary Carcinoma | > 10 µM[5] |

| 5637 | Human Bladder Carcinoma | 0.53 µM[5] | |

| HUVEC | Human Endothelial Cells | 0.249 µM[4] | |

| Various Adenocarcinoma | - | 0.005 - 12,200 µM[4] |

Downstream Cellular Effects: Cell Cycle Arrest and Apoptosis

The induction of permanent DNA double-strand breaks by this compound activates cellular DNA damage response pathways. These pathways can lead to the arrest of the cell cycle, typically at the G2/M phase, to prevent the propagation of damaged genetic material.[6][7] If the DNA damage is too extensive to be repaired, the cell is directed towards programmed cell death, or apoptosis.[8] This process is crucial for the elimination of potentially cancerous cells.

The induction of apoptosis by topoisomerase II poisons generally proceeds through the intrinsic (mitochondrial) pathway. DNA damage activates sensor proteins like ATM, which in turn can activate p53.[6] This leads to a change in the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins. The subsequent increase in mitochondrial outer membrane permeability results in the release of cytochrome c into the cytoplasm.[9] Cytochrome c then binds to Apaf-1, forming the apoptosome, which activates the initiator caspase-9. Caspase-9 then activates effector caspases, such as caspase-3, which execute the final stages of apoptosis by cleaving key cellular substrates, leading to the characteristic morphological changes of cell death.[9][]

Figure 2: Intrinsic Apoptotic Signaling Pathway Induced by this compound.

Experimental Protocols

The following section details the methodologies for key experiments used to characterize the activity of topoisomerase II inhibitors like this compound.

Protocol 1: Topoisomerase II Inhibition Assay (kDNA Decatenation)

This assay measures the ability of a compound to inhibit the Topoisomerase II-mediated decatenation (unlinking) of kinetoplast DNA (kDNA), a network of interlocked DNA minicircles.

Materials:

-

Human Topoisomerase IIα

-

Kinetoplast DNA (kDNA)

-

10x Topoisomerase II Assay Buffer

-

This compound (or other test compounds) dissolved in an appropriate solvent (e.g., DMSO)

-

Nuclease-free water

-

Stop Solution/Loading Dye (e.g., 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol)

-

1% Agarose gel in 1x TAE or TBE buffer

-

DNA stain (e.g., Ethidium Bromide or SYBR Safe)

Procedure:

-

On ice, prepare the 20 µL reaction mixtures in microcentrifuge tubes as follows:

-

2 µL of 10x Topoisomerase II Assay Buffer

-

1 µL of kDNA (e.g., 0.2 µg)

-

1 µL of this compound at various concentrations (or solvent for control)

-

x µL of nuclease-free water to bring the volume to 19 µL

-

-

Add 1 µL of human Topoisomerase IIα enzyme to each tube to initiate the reaction. Include a "no enzyme" control (catenated kDNA) and an "enzyme only" control (decatenated kDNA).

-

Incubate the reactions at 37°C for 30 minutes.

-

Stop the reaction by adding 5 µL of Stop Solution/Loading Dye.

-

Load the entire volume of each reaction mixture into the wells of a 1% agarose gel.

-

Perform electrophoresis at a constant voltage (e.g., 80-100 V) until the dye front has migrated an adequate distance.

-

Stain the gel with a suitable DNA stain and visualize the DNA bands under a UV transilluminator.

Analysis of Results:

-

No Enzyme Control: Catenated kDNA remains in the well.

-

Enzyme Control (no inhibitor): Decatenated kDNA migrates into the gel as open circular and linear forms.

-

Inhibitor-Treated Samples: Inhibition of decatenation results in a dose-dependent increase in the amount of kDNA retained in the well.

Protocol 2: Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Materials:

-

Cancer cell line of interest (e.g., HeLa, MCF-7)

-

Complete culture medium

-

96-well culture plates

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

Procedure:

-

Seed cells into a 96-well plate at a predetermined density and allow them to attach overnight.

-

Treat the cells with various concentrations of this compound for a specified time (e.g., 24, 48, 72 hours). Include a vehicle control (e.g., DMSO).

-

After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

-

Carefully remove the medium containing MTT.

-

Add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate for 5-10 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle control and determine the IC50 value.

Protocol 3: Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the distribution of cells in different phases of the cell cycle (G1, S, G2/M).

Materials:

-

Cancer cell line

-

This compound

-

Phosphate-buffered saline (PBS)

-

Ice-cold 70% ethanol

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time.

-

Harvest the cells (including floating cells) and wash with ice-cold PBS.

-

Fix the cells by resuspending the pellet in ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours.

-

Centrifuge the fixed cells and wash the pellet with PBS.

-

Resuspend the cell pellet in PI staining solution.

-

Incubate for 30 minutes at room temperature in the dark.

-

Analyze the samples on a flow cytometer. Use appropriate software to determine the percentage of cells in the G1, S, and G2/M phases based on DNA content.

Figure 3: Experimental Workflow for a Topoisomerase II Inhibition Assay.

Conclusion

This compound represents a promising natural product with potent topoisomerase II inhibitory activity. Its mechanism as a topoisomerase poison, leading to the accumulation of DNA double-strand breaks, cell cycle arrest, and apoptosis, aligns with the mode of action of several successful clinical anticancer drugs. While further research is required to fully quantify its inhibitory and cytotoxic potency and to elucidate the specific nuances of its interaction with topoisomerase II and downstream signaling pathways, the existing evidence strongly supports its continued investigation as a potential therapeutic agent. The experimental protocols outlined in this guide provide a framework for the continued characterization of this compound and other novel topoisomerase inhibitors in the drug development pipeline.

References

- 1. researchgate.net [researchgate.net]

- 2. Molecular mechanisms of etoposide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Marine-Derived Compounds Targeting Topoisomerase II in Cancer Cells: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. interpriseusa.com [interpriseusa.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. oncotarget.com [oncotarget.com]

- 7. Mechanistic Action of Cell Cycle Arrest and Intrinsic Apoptosis via Inhibiting Akt/mTOR and Activation of p38-MAPK Signaling Pathways in Hep3B Liver Cancer Cells by Prunetrin-A Flavonoid with Therapeutic Potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The Sound of Silence: Signaling by Apoptotic Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Activity of Acutissimin A in Cancer Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acutissimin A, a flavano-ellagitannin, has emerged as a compound of interest in oncology research due to its potent cytotoxic effects against various cancer cell lines. This technical guide provides a comprehensive overview of the current understanding of this compound's biological activity, with a focus on its mechanism of action, effects on cellular signaling pathways, and quantitative data from preclinical studies. The information is intended to serve as a resource for researchers and professionals involved in the discovery and development of novel anticancer therapeutics.

Core Mechanism of Action: Topoisomerase II Inhibition

The primary mechanism through which this compound exerts its anticancer effects is the inhibition of DNA topoisomerase II.[1] This enzyme is crucial for managing DNA topology during replication, transcription, and chromosome segregation. By inhibiting topoisomerase II, this compound leads to the accumulation of DNA double-strand breaks, ultimately triggering cell cycle arrest and apoptosis in cancer cells.

Quantitative Data: Cytotoxicity of this compound Analogs

While specific IC50 values for this compound are not widely reported in publicly available literature, data for its regioisomers, referred to as compounds 1 and 2, provide valuable insights into its potential potency and selectivity. These compounds have demonstrated significant cytotoxic effects across a panel of human cancer cell lines.

| Cell Line | Cancer Type | Compound 1 (IC50 in µM) | Compound 2 (IC50 in µM) |

| HTB-26 | Breast Cancer (highly aggressive) | 10 - 50 | 10 - 50 |

| PC-3 | Pancreatic Cancer | 10 - 50 | 10 - 50 |

| HepG2 | Hepatocellular Carcinoma | 10 - 50 | 10 - 50 |

| HCT116 | Colorectal Carcinoma | 22.4 | 0.34 |

Data sourced from a study on regioisomers of this compound, which differ only by the position of one OH group.[2]

Notably, these compounds showed lower activity towards the normal intestinal epithelial cell line HCEC, suggesting a degree of tumor selectivity.[2]

Key Biological Effects and Signaling Pathways

This compound's inhibition of topoisomerase II initiates a cascade of cellular events, primarily leading to apoptosis and cell cycle arrest.

Apoptosis Induction

The accumulation of DNA damage triggers the intrinsic apoptotic pathway. This involves the modulation of the Bcl-2 family of proteins, leading to mitochondrial outer membrane permeabilization and the release of cytochrome c. Subsequently, a caspase cascade is activated, culminating in the execution of apoptosis.

References

Acutissimin A: A Technical Guide to a Potent Flavono-Ellagitannin

Abstract: Acutissimin A is a complex tannin belonging to the flavono-ellagitannin class, characterized by a unique covalent linkage between an ellagitannin and a flavonoid moiety. First isolated from plants of the Quercus genus, its formation is notably observed during the aging of wine in oak barrels. The primary biological significance of this compound lies in its potent activity as a DNA topoisomerase I inhibitor, exhibiting substantially greater in vitro potency than some clinically used anticancer agents. This document provides a comprehensive technical overview of this compound, including its chemical nature, formation, biological mechanism of action, and relevant experimental protocols for its synthesis and evaluation. This guide is intended for researchers, scientists, and professionals in the field of natural product chemistry and drug development.

Core Concepts: Structure and Classification

This compound is classified as a complex tannin, or more specifically, a flavono-ellagitannin.[1] Its structure arises from the C-C condensation of a C-glycosidic ellagitannin, vescalagin, with a flavan-3-ol, (+)-catechin.[2][3] This linkage creates a large, polyphenolic molecule with a complex stereochemistry.

The molecule combines the structural features of both hydrolyzable tannins (the ellagitannin portion, which can be hydrolyzed to yield ellagic acid) and condensed tannins (related to the flavonoid portion).[2]

Natural Occurrence and Formation

This compound is not typically found in living plant tissue in high concentrations. Its presence is most famously noted in red wine that has been aged in oak barrels.[5] It has also been identified in the wood of oak species such as Quercus acutissima.[6]

The formation of this compound is a result of a non-enzymatic, diastereoselective condensation reaction. In the acidic environment of wine, the oak ellagitannin vescalagin reacts with flavan-3-ols like (+)-catechin, which are naturally present in grapes.[5] This reaction can also occur when wine comes into contact with cork, which also contains ellagitannins.[5]

References

- 1. cris.unibo.it [cris.unibo.it]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. This compound | C56H38O31 | CID 16132408 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. DNA topoisomerase inhibitor this compound and other flavano-ellagitannins in red wine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Screening for Selective Anticancer Activity of 65 Extracts of Plants Collected in Western Andalusia, Spain - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Natural Sources of Acutissimin A Precursors

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the natural sources of vescalagin and catechins, the key precursors for the synthesis of Acutissimin A. This document outlines the primary plant sources, quantitative data on precursor concentrations, detailed experimental protocols for extraction and analysis, and the biosynthetic pathways of these valuable compounds.

Natural Sources of this compound Precursors

This compound is a flavano-ellagitannin formed through the condensation of a C-glucosidic ellagitannin, primarily vescalagin, and a flavan-3-ol, typically catechin or its stereoisomer epicatechin. Understanding the natural distribution and concentration of these precursors is crucial for their isolation and utilization in research and drug development.

Vescalagin: A C-Glucosidic Ellagitannin

Vescalagin is a major hydrolyzable tannin predominantly found in the wood of oak (Quercus spp.) and chestnut (Castanea spp.) trees.[1][2] These woody species are the most significant commercial sources of vescalagin. In addition to heartwood, vescalagin has also been identified in the leaves of Castanea sativa (sweet chestnut) and both the leaves and fruit of Syzygium samarangense (wax apple).

Catechins: The Flavan-3-ol Component

Catechins and their isomers, such as epicatechin, are abundant and widely distributed flavan-3-ols in the plant kingdom. They are integral components of the human diet. The most prominent natural sources of catechins include:

-

Tea (Camellia sinensis): Green tea is particularly rich in catechins, with epigallocatechin gallate (EGCG) being the most abundant.[3][4] Black tea also contains catechins, although at lower concentrations due to oxidation during processing.[2]

-

Cocoa (Theobroma cacao): Cocoa is a significant source of catechins and epicatechins.[4]

-

Fruits: A wide variety of fruits contain catechins, including apples, pears, grapes, berries (such as blackberries and strawberries), and cherries.[2][4][5]

-

Wine: Red wine contains catechins derived from grapes.[4][5]

Quantitative Data on Precursor Concentrations

The concentration of vescalagin and catechins can vary significantly depending on the plant species, part of the plant, geographical origin, and processing methods. The following tables summarize quantitative data from various studies to provide a comparative overview.

Table 1: Concentration of Vescalagin in Various Plant Sources

| Plant Species | Plant Part | Concentration | Reference |

| Quercus spp. (Oak) | Heartwood | Up to 10% of dry weight | [1] |

| Castanea sativa (Chestnut) | Heartwood | 62.2 mg/g of dry matter | [6] |

| Castanea sativa (Chestnut) | Wood | 19.6 - 25.6% of dry extract | [7] |

| Aesculus hippocastanum (Horse Chestnut) | Wood | Up to 163.85 mg/g (ultrasound-assisted extraction with acetone-water) | [8] |

Table 2: Concentration of Catechins in Various Plant Sources

| Plant Species/Product | Plant Part/Form | (+)-Catechin (mg/100g) | (-)-Epicatechin (mg/100g) | Total Catechins (mg/100g) | Reference |

| Cocoa | Beans | - | - | 108 | [4] |

| Broad Bean | Pod | - | - | 16 | [4] |

| Apple (Fuji, with skin) | Fruit | 0.8 | 5.6 | - | [9] |

| Apple (Gala, with skin) | Fruit | 1.4 | 6.0 | - | [9] |

| Apple (Granny Smith, with skin) | Fruit | 1.9 | 7.1 | - | [9] |

| Blackberries | Fruit | 37.1 | 4.7 | - | [9] |

| Black Grapes | Fruit | 10.1 | 8.7 | - | [9] |

| Green Tea (brewed) | Leaves | - | - | 102 - 418 mg/L | [2] |

| Red Wine | - | 16.3 - 53.4 mg/L | 9.2 - 42.1 mg/L | - | [2] |

| Purple Tea | Leaves | - | - | 14000 - 14800 | [10] |

| Green Tea | Leaves | - | - | 25900 - 31100 | [10] |

Experimental Protocols

This section provides detailed methodologies for the extraction and quantification of vescalagin and catechins from plant materials.

Extraction of Vescalagin from Oak or Chestnut Wood

This protocol is adapted from methodologies described for the extraction of ellagitannins from wood.[1][6][11]

Materials:

-

Oak or chestnut wood shavings, ground to < 0.5 mm particle size.

-

Acetone

-

Methanol

-

Deionized water

-

Vortex mixer

-

Centrifuge

-

Rotary evaporator

-

0.45 µm PTFE filters

Procedure:

-

Sample Preparation: Weigh 10 mg of the ground wood sample into a centrifuge tube.

-

Solvent Extraction: Add 5 mL of either 70% aqueous acetone or methanol to the tube.

-

Homogenization: Vortex the mixture for 1 minute to ensure thorough mixing.

-

Extraction: Place the tube on a rotator at 30 rpm for 30 minutes at room temperature.

-

Centrifugation: Centrifuge the mixture at 5500 x g for 10 minutes to pellet the solid material.

-

Collection of Supernatant: Carefully decant the supernatant into a clean tube.

-

Solvent Evaporation (Optional): The solvent can be evaporated under reduced pressure using a rotary evaporator to concentrate the extract.

-

Filtration: Filter the extract through a 0.45 µm PTFE filter prior to HPLC analysis.

Extraction of Catechins from Tea Leaves

This protocol is a generalized procedure based on common methods for catechin extraction from tea.[12][13]

Materials:

-

Ground tea leaves

-

70% (v/v) Methanol

-

Vortex mixer

-

Water bath at 70°C

-

Centrifuge

-

0.45 µm filter

Procedure:

-

Sample Preparation: Accurately weigh approximately 0.2 g of ground tea leaves into a 10 mL extraction tube.

-

First Extraction: Add 5.0 mL of 70% (v/v) methanol and mix using a vortex mixer.

-

Heating: Place the extraction tube in a water bath at 70°C for 10 minutes.

-

Centrifugation: Centrifuge the mixture at 3500 rpm for 10 minutes.

-

Supernatant Collection: Collect the supernatant.

-

Second Extraction: Repeat the extraction process on the pellet with another 5.0 mL of 70% (v/v) methanol.

-

Combine Extracts: Combine the supernatants from both extractions and make up the volume to 10 mL with 70% (v/v) methanol.

-

Filtration: Filter the combined extract through a 0.45 µm filter before HPLC analysis.

HPLC-DAD Quantification of Vescalagin and Catechins

This section outlines a general High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) method for the simultaneous or individual quantification of vescalagin and catechins.

Instrumentation:

-

HPLC system with a quaternary pump, autosampler, column oven, and DAD detector.

-

C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).

Mobile Phase for Vescalagin Analysis: [6]

-

Solvent A: Water with 0.05% formic acid

-

Solvent B: Acetonitrile

-

Gradient: 0-5 min, 0% B; 5-25 min, 5% B; 25-40 min, 30% B

-

Flow Rate: 0.7 mL/min

-

Column Temperature: 40°C

-

Detection Wavelength: 234 nm for vescalagin

Mobile Phase for Catechin Analysis: [13]

-

Solvent A: Water:acetonitrile (87:13) with 0.05% trifluoroacetic acid (Isocratic)

-

Flow Rate: 2.0 mL/min

-

Column Temperature: 30°C

-

Detection Wavelength: 210 nm or 280 nm

Quantification:

-

Prepare standard solutions of vescalagin, (+)-catechin, and (-)-epicatechin of known concentrations.

-

Generate a calibration curve by plotting peak area against concentration for each standard.

-

Quantify the amount of each analyte in the sample extracts by comparing their peak areas to the calibration curve.

Biosynthetic Pathways and Experimental Workflows

Biosynthesis of Vescalagin

Vescalagin is a C-glucosidic ellagitannin, and its biosynthesis originates from 1,2,3,4,6-pentagalloyl-glucose. Through a series of oxidative dehydrogenation reactions, intermediate ellagitannins such as tellimagrandin II and casuarictin are formed. Further transformations, including the opening of the pyranose ring of glucose, lead to the formation of vescalagin and its diastereomer, castalagin.

References

- 1. ojs.openagrar.de [ojs.openagrar.de]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. Catechin - Wikipedia [en.wikipedia.org]

- 5. Catechin Composition, Phenolic Content, and Antioxidant Properties of Commercially-Available Bagged, Gunpowder, and Matcha Green Teas - PMC [pmc.ncbi.nlm.nih.gov]

- 6. HPLC-DAD optimization of quantification of vescalagin, gallic and ellagic acid in chestnut tannins - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Ellagitannin Content in Extracts of the Chestnut Wood Aesculus - PMC [pmc.ncbi.nlm.nih.gov]

- 9. nutrition.ucdavis.edu [nutrition.ucdavis.edu]

- 10. Identification and Quantification of Anthocyanin and Catechin Compounds in Purple Tea Leaves and Flakes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. shimadzu.com [shimadzu.com]

- 13. thaiscience.info [thaiscience.info]

The Formation of Acutissimin A in Wine: A Technical Guide to its Biosynthesis and Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acutissimin A, a potent DNA topoisomerase II inhibitor with significant antitumoral activity, is a flavano-ellagitannin not naturally present in grapes but formed during the wine aging process. This technical guide provides an in-depth exploration of the biosynthesis pathway of this compound in wine, detailing the precursor molecules, reaction mechanisms, and influencing factors. It further presents a compilation of quantitative data from various studies and outlines the key experimental protocols for its extraction, identification, and quantification. This document is intended to serve as a comprehensive resource for researchers in viticulture, enology, and pharmacology, as well as professionals in drug development interested in this promising bioactive compound.

Introduction

The aging of wine, particularly in oak barrels, is a complex process that significantly enhances its organoleptic properties, including aroma, color, and astringency.[1][2] Beyond these sensory improvements, the interaction between the wine and the wood initiates a series of chemical reactions that can lead to the formation of novel compounds with significant biological activities. Among these is this compound, a C-glycosidic flavano-ellagitannin.[3] This molecule is of particular interest due to its potent inhibitory effect on human DNA topoisomerase II, reported to be up to 250 times more potent in vitro than the clinically used anticancer drug etoposide.[3][4]

This compound is not a native constituent of grapes or freshly fermented wine. Its presence is a direct consequence of the aging process where precursors from both the grape and the oak wood interact.[3][4] This guide elucidates the non-enzymatic biosynthetic pathway of this compound, summarizes key quantitative findings, and provides detailed experimental methodologies for its study.

Biosynthesis Pathway of this compound

The formation of this compound in wine is a non-enzymatic condensation reaction that occurs under the slightly acidic conditions of wine (pH 3-4).[3] The biosynthesis is dependent on the presence of two key precursors: one originating from the oak wood and the other from the grapes.

Precursors:

-

Vescalagin: A C-glycosidic ellagitannin, is a major component of the hydrolyzable tannins found in oak wood (Quercus species).[2][3][5] It is extracted into the wine during the aging process in oak barrels or through the use of oak chips.[3][6] Vescalagin is also present in cork, providing another potential source for its introduction into wine.[4]

-

Flavan-3-ols (Catechins): These flavonoids are naturally abundant in grape skins and seeds and are consequently present in wine.[3] The primary flavan-3-ol involved in the formation of this compound is (+)-catechin. Its stereoisomer, (-)-epicatechin, can also react with vescalagin to form epiacutissimins A and B.[3][7]

Reaction Mechanism:

The formation of this compound involves a diastereoselective condensation reaction between vescalagin and (+)-catechin.[3] This reaction leads to the formation of a new C-C bond between the two precursor molecules. The acidic environment of the wine facilitates this condensation. Along with this compound, its isomer Acutissimin B is also formed.[3]

Furthermore, this compound can undergo oxidation to form Mongolicain A, another related compound found in aged wines.[3][7][8]

References

- 1. Kinetics of Formation of Flavano-C-Glycosidic Ellagitannins (this compound and B) in Model Solutions Containing Medium Toasted Oak Chips and Catechin for Wine Aging [iris.unina.it]

- 2. A Review of Polyphenolics in Oak Woods - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Ellagitannins and Flavano-Ellagitannins: Red Wines Tendency in Different Areas, Barrel Origin and Ageing Time in Barrel and Bottle - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Acutissimin A: A Technical Guide on its Role in Traditional Medicine and Bioactive Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acutissimin A, a flavano-ellagitannin, has emerged as a compound of significant scientific interest due to its presence in various medicinal plants and its potent biological activities. Traditionally, plants rich in tannins, including this compound, have been cornerstones in various ethnomedical practices for treating a wide array of ailments. This technical guide provides a comprehensive overview of the traditional uses of this compound-containing plants, detailed experimental protocols for its study, and a summary of its known bioactive properties, with a focus on its anticancer, anti-inflammatory, and antioxidant effects. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug discovery.

Role in Traditional Medicine

This compound is found in several plant species, notably within the Quercus (oak) and Anogeissus genera. The historical use of these plants in traditional medicine provides a foundation for understanding the potential therapeutic applications of their constituent compounds.

The bark, seeds, and galls of Quercus acutissima (Sawtooth Oak) have been traditionally used to treat conditions such as diarrhea, menorrhagia, gastrointestinal hypertrophy, and to cleanse foul sores.[1][2] The astringent properties of the galls have also been employed to manage hemorrhages and dysentery.[1][2] Similarly, the leaves and aerial parts of Anogeissus acuminata (Button Tree) are utilized in traditional practices to alleviate painful inflammatory conditions, manage skin disorders like eczema and dermatitis, and promote wound healing.[3][4]

Table 1: Traditional Medicinal Uses of Plants Containing this compound

| Plant Species | Part Used | Traditional Therapeutic Applications |

| Quercus acutissima | Stem bark, seeds | Treatment of foul sores, diarrhea, menorrhagia, gastrointestinal hypertrophy.[1][2] |

| Galls | Management of hemorrhages and dysentery.[1][2] | |

| Anogeissus acuminata | Leaves, aerial parts | Alleviation of painful inflammatory conditions, treatment of skin diseases (eczema, dermatitis), and promotion of wound healing.[3][4] |

Bioactive Properties and Mechanisms of Action

This compound exhibits a spectrum of biological activities that are of significant interest for modern drug development. Its multifaceted effects are primarily attributed to its potent antioxidant, anti-inflammatory, and anticancer properties.

Anticancer Activity

The most well-documented anticancer mechanism of this compound is its role as a powerful inhibitor of DNA topoisomerase II .[1][3][4][5] This enzyme is critical for managing DNA topology during replication and transcription. By inhibiting topoisomerase II, this compound can induce DNA strand breaks, leading to cell cycle arrest and apoptosis in cancer cells. Notably, in vitro studies have indicated that this compound is approximately 250 times more potent than the clinically utilized anticancer drug, etoposide.[1]

Anti-inflammatory Activity

The anti-inflammatory potential of this compound is thought to be mediated through the modulation of key inflammatory signaling pathways. While direct studies on this compound are still emerging, research on structurally similar compounds suggests the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway .[6][7][8][9][10] NF-κB is a pivotal transcription factor that governs the expression of numerous pro-inflammatory genes. By suppressing this pathway, this compound can potentially decrease the production of inflammatory cytokines and other mediators.

Antioxidant Activity

As a polyphenolic compound, this compound possesses strong antioxidant properties. It can effectively scavenge free radicals, thereby mitigating oxidative stress and protecting cells from oxidative damage. The antioxidant capacity of this compound can be quantified using standard assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay.

Table 2: Summary of Bioactive Properties of this compound

| Biological Activity | Proposed Mechanism of Action | Relevant Assays | Quantitative Data |

| Anticancer | DNA Topoisomerase II Inhibition | Topoisomerase II relaxation assay, Cell viability assays (e.g., MTT) | IC50 values against various cancer cell lines are under investigation; reported to be significantly more potent than etoposide in vitro.[1] |

| Anti-inflammatory | Inhibition of NF-κB signaling pathway | Measurement of pro-inflammatory cytokines (e.g., TNF-α, IL-6), Western blot for NF-κB pathway proteins | Specific IC50 values are not yet widely available in the literature. |

| Antioxidant | Free radical scavenging | DPPH radical scavenging assay, ABTS radical scavenging assay | Specific EC50 values are not yet widely available in the literature. |

Experimental Protocols

This section outlines key experimental methodologies for the synthesis, purification, and bioactivity assessment of this compound, providing a framework for further research.

Hemisynthesis of this compound

This compound can be synthesized via a biomimetic, acid-catalyzed condensation of vescalagin (an ellagitannin from oak) and (+)-catechin.[3]

-

Reactants and Solvent : Dissolve vescalagin (1.0 eq.) and (+)-catechin (1.1-1.5 eq.) in anhydrous tetrahydrofuran (THF).

-

Catalysis : Add a catalytic amount of a suitable acid (e.g., trifluoroacetic acid).

-

Reaction Conditions : Stir the mixture at 60°C for 7-9 hours, monitoring the reaction progress by High-Performance Liquid Chromatography (HPLC).

-

Work-up : Upon completion, remove the solvent under reduced pressure. Dissolve the residue in water and lyophilize.

-

Purification : Purify the resulting powder by semi-preparative HPLC to yield pure this compound.[3]

Purification and Analysis by High-Performance Liquid Chromatography (HPLC)

-

Column : A reversed-phase C18 column is suitable for both analytical and preparative separations.

-

Mobile Phase : A gradient elution using water (A) and methanol (B), both acidified with 0.1% phosphoric acid, is effective.

-

Detection : UV detection at 280 nm is appropriate for monitoring the elution of this compound.

-

Gradient Program (example) :

-

0-20 min: 0% to 20% B

-

20-35 min: 20% to 100% B

-

35-40 min: hold at 100% B

-

DNA Topoisomerase II Inhibition Assay

-

Reaction Setup : Combine supercoiled plasmid DNA, human DNA topoisomerase II, and ATP in a suitable reaction buffer.

-

Inhibition : Add varying concentrations of this compound to the reaction mixtures.

-

Incubation : Incubate at 37°C for 30 minutes.

-

Termination : Stop the reaction by adding a loading buffer containing SDS and proteinase K.

-

Analysis : Separate the DNA topoisomers by electrophoresis on an agarose gel. Inhibition is quantified by the reduction in the formation of relaxed DNA.

DPPH Radical Scavenging Assay

-

Preparation : Prepare a methanolic solution of DPPH.

-

Reaction : Mix the DPPH solution with various concentrations of this compound.

-

Incubation : Allow the reaction to proceed in the dark at room temperature for 30 minutes.

-

Measurement : Measure the absorbance at 517 nm. The percentage of scavenging activity is calculated, from which the EC50 value (the concentration required to scavenge 50% of the DPPH radicals) can be determined.

Visualizations: Signaling Pathways and Experimental Workflows

To facilitate a deeper understanding of the molecular mechanisms and experimental approaches related to this compound, the following diagrams are provided.

Caption: Proposed inhibitory mechanism of this compound on the NF-κB signaling pathway.

References

- 1. [논문]Cover Picture: DNA Topoisomerase Inhibitor this compound and Other Flavano-Ellagitannins in Red Wine (Angew. Chem. Int. Ed. 48/2003) [scienceon.kisti.re.kr]

- 2. mdpi.com [mdpi.com]

- 3. scispace.com [scispace.com]

- 4. researchgate.net [researchgate.net]

- 5. DNA topoisomerase inhibitor this compound and other flavano-ellagitannins in red wine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Discovery of an effective anti-inflammatory agent for inhibiting the activation of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Alternations of NF-κB Signaling by Natural Compounds in Muscle-Derived Cancers | MDPI [mdpi.com]

- 8. Evidence that marine-derived, multi-mineral, Aquamin inhibits the NF-κB signaling pathway in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Effects of Flavonoids on Cancer, Cardiovascular and Neurodegenerative Diseases: Role of NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 10. NF-κB signaling in inflammation - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary In-Vitro Studies of Acutissimin A: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acutissimin A, a flavano-ellagitannin, has emerged as a compound of significant interest in the field of oncology drug discovery. Found in sources such as red wine aged in oak barrels, it is formed through the non-enzymatic condensation of flavan-3-ols and the ellagitannin vescalagin.[1][2] Preliminary in-vitro research has identified this compound as a potent inhibitor of DNA topoisomerase II, an enzyme critical for cell proliferation, suggesting a strong potential for anticancer applications.[1][2] In fact, early findings indicate that this compound may be significantly more potent than etoposide, a clinically used anticancer drug.

This technical guide provides a comprehensive overview of the core preliminary in-vitro findings related to this compound. It details the established mechanism of action, presents available data, and outlines the experimental protocols necessary for its further investigation.

Mechanism of Action: DNA Topoisomerase II Inhibition

The primary established in-vitro activity of this compound is its ability to inhibit human DNA topoisomerase II.[2] This enzyme plays a crucial role in managing DNA topology during replication, transcription, and chromosome segregation by creating transient double-strand breaks. The inhibition of topoisomerase II by this compound leads to the stabilization of the enzyme-DNA cleavage complex, which ultimately results in apoptosis (programmed cell death) in proliferating cancer cells.

Quantitative Data

Currently, specific quantitative data such as IC50 values for this compound's inhibitory effect on DNA topoisomerase II and its cytotoxicity against various cancer cell lines are not widely available in the public domain. The initial discovery highlighted its high potency relative to etoposide, but detailed dose-response studies across multiple cell lines are yet to be extensively published.

Table 1: Summary of In-Vitro Bioactivity of this compound

| Biological Activity | Target/Assay | Cell Line(s) | Quantitative Data (IC50) | Reference(s) |

| Anticancer | DNA Topoisomerase II Inhibition | Not Specified | Reported to be 250-fold more potent than etoposide | [2] |

| Cytotoxicity | Not Specified | Not Specified | Data not available | - |

| Anti-inflammatory | Not Specified | Not Specified | Data not available | - |

| Anti-angiogenic | Not Specified | Not Specified | Data not available | - |

| Antioxidant | Not Specified | Not Specified | Data not available | - |

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the in-vitro study of this compound.

DNA Topoisomerase II Relaxation Assay

This assay is fundamental to confirming and quantifying the inhibitory effect of this compound on its primary target.

Objective: To determine the concentration at which this compound inhibits 50% of the DNA relaxation activity of human topoisomerase II (IC50).

Materials:

-

Human DNA topoisomerase II enzyme

-

Supercoiled plasmid DNA (e.g., pBR322)

-

This compound (dissolved in an appropriate solvent, e.g., DMSO)

-

Etoposide (as a positive control)

-

Reaction Buffer (e.g., 50 mM Tris-HCl pH 8.0, 120 mM KCl, 10 mM MgCl2, 0.5 mM ATP, 0.5 mM DTT)

-

Loading Dye (containing SDS and a tracking dye)

-

Agarose gel (1%)

-

Ethidium bromide or other DNA stain

-

Gel electrophoresis apparatus and imaging system

Procedure:

-

Prepare a reaction mixture containing the reaction buffer, supercoiled plasmid DNA, and ATP.

-

Add varying concentrations of this compound (or etoposide/vehicle control) to the reaction tubes.

-

Initiate the reaction by adding a standardized amount of human topoisomerase II enzyme to each tube.

-

Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).

-

Stop the reaction by adding the loading dye containing SDS.

-

Load the samples onto a 1% agarose gel.

-

Perform electrophoresis to separate the supercoiled and relaxed forms of the plasmid DNA.

-

Stain the gel with ethidium bromide and visualize the DNA bands under UV light.

-

Quantify the intensity of the supercoiled and relaxed DNA bands to determine the percentage of inhibition at each concentration of this compound.

-

Calculate the IC50 value from the dose-response curve.[1][3]

Cell Viability (Cytotoxicity) Assay

This assay assesses the effect of this compound on the viability and proliferation of cancer cells.

Objective: To determine the concentration of this compound that reduces the viability of a cancer cell line by 50% (IC50).

Materials:

-

Human cancer cell lines (e.g., MCF-7 for breast cancer, HCT116 for colon cancer)

-

Complete cell culture medium

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability reagent (e.g., XTT, WST-1)

-

Solubilization solution (e.g., DMSO or isopropanol with HCl)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Seed the cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours).

-

After the incubation period, add the MTT reagent to each well and incubate for a further 2-4 hours to allow for the formation of formazan crystals.

-

Solubilize the formazan crystals by adding the solubilization solution.

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control cells.

-

Determine the IC50 value from the resulting dose-response curve.

Apoptosis Assay (Caspase Activation)

This assay determines if the cytotoxic effect of this compound is mediated through the induction of apoptosis.

Objective: To detect the activation of key executioner caspases (e.g., caspase-3) in cancer cells treated with this compound.

Materials:

-

Human cancer cell lines

-

This compound

-

Caspase activity assay kit (e.g., colorimetric or fluorometric, specific for caspase-3)

-

Cell lysis buffer

-

Microplate reader

Procedure:

-

Treat the cancer cells with this compound at concentrations around the predetermined IC50 value for a set time.

-

Harvest the cells and prepare cell lysates using the provided lysis buffer.

-

Add the caspase substrate (e.g., DEVD-pNA for colorimetric assay) to the cell lysates in a 96-well plate.

-

Incubate the plate to allow the activated caspases to cleave the substrate.

-

Measure the absorbance or fluorescence at the appropriate wavelength.

-

Quantify the caspase activity relative to untreated control cells. An increase in signal indicates caspase activation and apoptosis.

Visualizations

Caption: Signaling pathway of Topoisomerase II inhibition by this compound.

Caption: General experimental workflow for in-vitro evaluation of this compound.

Conclusion and Future Directions

The preliminary in-vitro evidence strongly suggests that this compound is a promising candidate for further anticancer drug development due to its potent inhibition of DNA topoisomerase II. However, to fully realize its therapeutic potential, a significant amount of further research is required.

Future in-vitro studies should focus on:

-

Comprehensive Cytotoxicity Profiling: Determining the IC50 values of this compound against a broad panel of human cancer cell lines to identify specific cancer types that are particularly sensitive.

-

Detailed Mechanistic Studies: Elucidating the precise molecular interactions between this compound and topoisomerase II, and further investigating the downstream apoptotic pathways.

-

Exploration of Other Bioactivities: Conducting in-vitro assays to evaluate its potential anti-inflammatory, anti-angiogenic, and antioxidant properties, which are common among related polyphenol compounds.

-

Combination Studies: Investigating the synergistic effects of this compound with existing chemotherapeutic agents.

The data and protocols presented in this whitepaper provide a foundational framework for researchers and drug development professionals to advance the understanding and potential application of this compound as a novel therapeutic agent.

References

Pharmacological Profile of Acutissimin A: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acutissimin A, a flavano-ellagitannin found in plants such as the sawtooth oak and formed during the aging of red wine in oak barrels, has emerged as a compound of significant interest in pharmacological research.[1] Its potent anti-cancer properties, primarily attributed to the inhibition of DNA topoisomerase II, position it as a promising candidate for further investigation in oncology.[2][3] This technical guide provides a comprehensive overview of the pharmacological profile of this compound, detailing its mechanism of action, biological targets, and quantitative data from key experimental studies. Furthermore, it outlines detailed experimental protocols for the assays cited and presents visual representations of the associated signaling pathways and experimental workflows.

Introduction

This compound is a complex tannin formed by the chemical linkage of a flavonoid (catechin) with an ellagitannin (vescalagin).[4] Initially discovered in the bark of Quercus acutissima, it has garnered attention for its potent cytotoxic effects against various cancer cell lines.[2] Notably, its inhibitory action on DNA topoisomerase II, a crucial enzyme in DNA replication and cell division, is reported to be significantly more potent than etoposide, a clinically used anti-cancer drug.[2] Beyond its anti-cancer potential, as a member of the tannin family, this compound is also implicated in anti-inflammatory and antioxidant activities, common to this class of polyphenolic compounds.[5][6] This guide aims to consolidate the current knowledge on this compound to support further research and development efforts.

Quantitative Pharmacological Data

The following table summarizes the key quantitative data reported for the biological activities of this compound.

| Biological Activity | Assay | Cell Line / Target | IC50 (µg/mL) | IC50 (µM) | Reference |

| Cytotoxicity | In vitro | A-549 (Human Lung Carcinoma) | 0.8 | ~0.66 | Kashiwada et al., 1992 |

| MCF-7 (Human Breast Cancer) | 1.5 | ~1.24 | Kashiwada et al., 1992 | ||

| HT-29 (Human Colon Adenocarcinoma) | 4.8 | ~3.98 | Kashiwada et al., 1992 | ||

| A-498 (Human Renal Carcinoma) | 4.5 | ~3.73 | Kashiwada et al., 1992 | ||

| HCT-15 (Human Colon Adenocarcinoma) | 4.8 | ~3.98 | Kashiwada et al., 1992 | ||

| Enzyme Inhibition | DNA Topoisomerase II | - | 0.4 | ~0.33 | Kashiwada et al., 1992 |

Note: Molar concentrations are estimated based on the molecular weight of this compound (1206.9 g/mol ).

Mechanism of Action

Inhibition of DNA Topoisomerase II

The primary mechanism underlying the anti-cancer activity of this compound is its potent inhibition of DNA topoisomerase II.[2][3] This nuclear enzyme plays a critical role in altering the topology of DNA, which is essential for processes like DNA replication, transcription, and chromosome segregation. Topoisomerase II functions by creating transient double-strand breaks in the DNA, allowing another DNA segment to pass through, and then resealing the break. This compound is believed to stabilize the covalent complex formed between topoisomerase II and DNA, which leads to an accumulation of DNA double-strand breaks. These persistent breaks trigger downstream cellular responses, including cell cycle arrest and apoptosis, ultimately leading to cancer cell death.

Induction of Apoptosis

This compound, like other ellagitannins, is thought to induce apoptosis in cancer cells through the intrinsic (mitochondrial) pathway. This pathway is initiated by cellular stress, such as DNA damage caused by topoisomerase II inhibition. Key events in this pathway include the upregulation of pro-apoptotic proteins (e.g., Bax) and the downregulation of anti-apoptotic proteins (e.g., Bcl-2). This shift in the Bax/Bcl-2 ratio leads to increased mitochondrial outer membrane permeabilization (MOMP), resulting in the release of cytochrome c into the cytoplasm. Cytochrome c then binds to Apaf-1, forming the apoptosome, which activates caspase-9. Activated caspase-9, in turn, activates effector caspases like caspase-3, which execute the final stages of apoptosis by cleaving various cellular substrates.

Cell Cycle Arrest

The accumulation of DNA double-strand breaks induced by this compound triggers DNA damage response pathways, leading to cell cycle arrest, primarily at the G2/M phase. This checkpoint prevents cells with damaged DNA from entering mitosis, thus averting the propagation of genetic errors. Key signaling molecules in this process include the ATM (Ataxia Telangiectasia Mutated) and ATR (Ataxia Telangiectasia and Rad3-related) kinases, which, upon activation by DNA damage, phosphorylate and activate downstream effectors like Chk1 and Chk2. These checkpoint kinases then inactivate the Cdc25 phosphatase, which is required for the activation of the cyclin B/CDK1 complex that drives entry into mitosis. The resulting inactivation of cyclin B/CDK1 leads to G2/M arrest.

Anti-inflammatory Activity

As a member of the ellagitannin family, this compound is presumed to possess anti-inflammatory properties. A key mechanism for the anti-inflammatory effects of ellagitannins is the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[5][6] In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes, including cytokines and chemokines. Ellagitannins can interfere with this pathway at multiple points, including the inhibition of IκB phosphorylation, thereby preventing NF-κB activation and reducing the inflammatory response.

Signaling Pathway and Workflow Diagrams

References

- 1. Synthesis and Evaluation of Antiproliferative Activity, Topoisomerase IIα Inhibition, DNA Binding and Non-Clinical Toxicity of New Acridine–Thiosemicarbazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. DNA topoisomerase inhibitor this compound and other flavano-ellagitannins in red wine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scispace.com [scispace.com]

- 5. Ellagitannins in Cancer Chemoprevention and Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Multitargeted therapy of cancer by ellagitannins - PubMed [pubmed.ncbi.nlm.nih.gov]

Acutissimin A: A Potent Inhibitor of DNA Replication Through Topoisomerase II Poisoning

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acutissimin A, a flavano-ellagitannin found in red wines aged in oak barrels, has emerged as a subject of significant interest in oncology and drug development due to its potent anti-cancer properties. This technical guide provides a comprehensive overview of the core mechanism of action of this compound, focusing on its profound effects on DNA replication. Central to its activity is the inhibition of human DNA topoisomerase II, an essential enzyme in managing DNA topology during replication. This document details the mechanism of inhibition, presents available quantitative data, outlines relevant experimental protocols, and visualizes the pertinent biological pathways to offer a thorough resource for the scientific community.

Introduction

This compound is a complex tannin formed through a non-enzymatic, diastereoselective condensation reaction between vescalagin, an ellagitannin from oak wood, and (+)-catechin, a flavan-3-ol abundant in grapes.[1] This process typically occurs during the aging of red wine in oak barrels. Structurally, it belongs to the class of polyphenols known as flavano-ellagitannins. The profound biological activity of this compound lies in its ability to potently inhibit human DNA topoisomerase II, an enzyme critical for resolving DNA topological challenges during replication, transcription, and chromosome segregation.[1][2][3] Its inhibitory action positions this compound as a promising candidate for anti-cancer drug development.

Mechanism of Action: Inhibition of DNA Topoisomerase II

The primary mechanism by which this compound disrupts DNA replication is through the poisoning of human DNA topoisomerase II. This enzyme facilitates the passage of one DNA double helix through another by creating transient double-strand breaks (DSBs), thereby resolving DNA tangles and supercoils. The catalytic cycle of topoisomerase II involves DNA binding, cleavage, strand passage, and religation of the DNA backbone.

This compound acts as a topoisomerase II poison, stabilizing the covalent complex formed between the enzyme and the cleaved DNA. This stabilized "cleavage complex" prevents the religation of the DNA strands, leading to an accumulation of persistent DSBs. The presence of these unrepaired DSBs triggers a cascade of cellular responses, including cell cycle arrest and, ultimately, apoptosis (programmed cell death).[4]

This mechanism is analogous to that of the well-established anti-cancer drug, etoposide. However, in vitro studies have demonstrated that this compound is significantly more potent than etoposide in its ability to inhibit human DNA topoisomerase II.[1][2][3]

Logical Relationship: this compound's Effect on DNA Replication

Caption: Mechanism of this compound-induced DNA replication disruption.

Quantitative Data